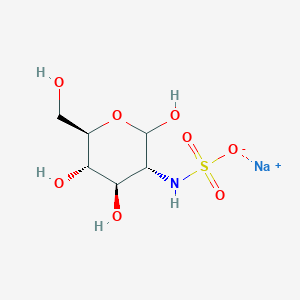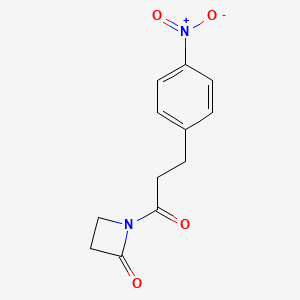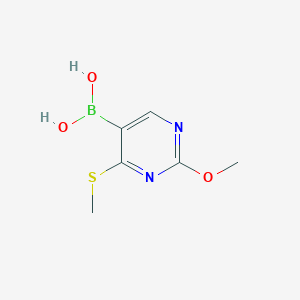
2-Methoxy-4-(methylthio)pyrimidin-5-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(methylthio)pyrimidin-5-ylboronic acid is an organoboron compound with the molecular formula C6H9BN2O3S and a molecular weight of 200.03 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is substituted with methoxy and methylthio groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methylthio)pyrimidin-5-ylboronic acid typically involves the reaction of 2-methoxy-4-(methylthio)pyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the pyrimidine ring using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Methoxy-4-(methylthio)pyrimidin-5-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding boronic esters or borates.
Substitution: The methoxy and methylthio groups can be substituted under appropriate conditions to introduce different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Pyrimidine derivatives with different functional groups.
科学的研究の応用
2-Methoxy-4-(methylthio)pyrimidin-5-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-Methoxy-4-(methylthio)pyrimidin-5-ylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
類似化合物との比較
Similar Compounds
2-Methoxy-4-(methylthio)pyrimidine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
4-(Methylthio)pyrimidin-5-ylboronic acid: Lacks the methoxy group, which can affect its reactivity and selectivity in certain reactions.
2-Methoxy-5-pyrimidinylboronic acid: Lacks the methylthio group, which can influence its chemical properties and applications.
Uniqueness
2-Methoxy-4-(methylthio)pyrimidin-5-ylboronic acid is unique due to the presence of both methoxy and methylthio groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups with the boronic acid moiety makes it a valuable compound in organic synthesis and scientific research .
特性
IUPAC Name |
(2-methoxy-4-methylsulfanylpyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3S/c1-12-6-8-3-4(7(10)11)5(9-6)13-2/h3,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZMUPLZHQLGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1SC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
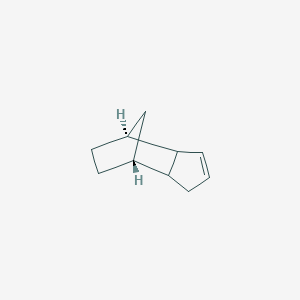
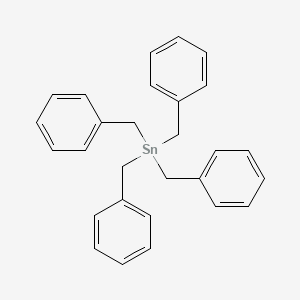
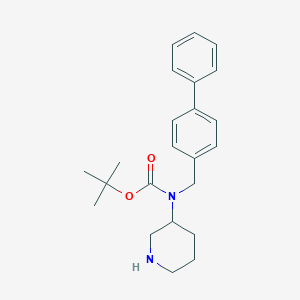
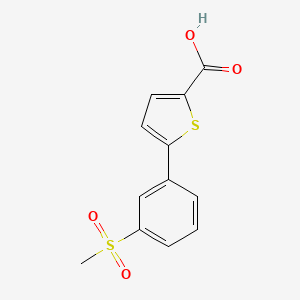
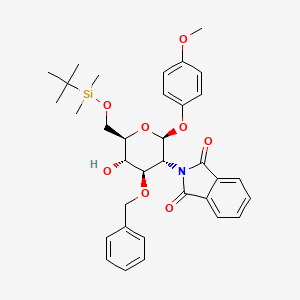
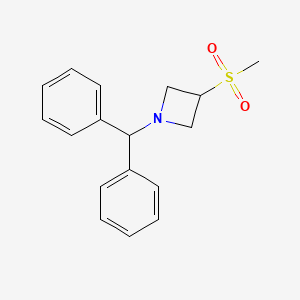
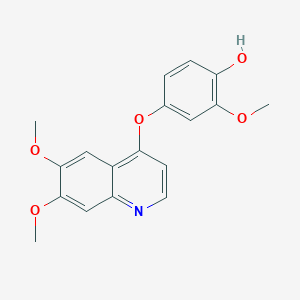
![6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B8004188.png)
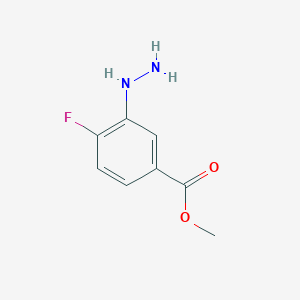

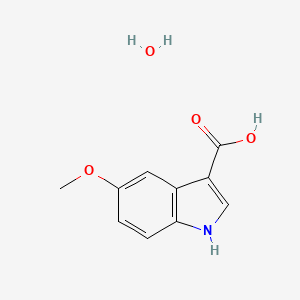
![sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid;hydroxide](/img/structure/B8004210.png)
